
Thalidomide-Piperazine-Piperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thalidomide-Piperazine-Piperidine hydrochloride is a synthesized E3 ligase ligand-linker conjugate. This compound incorporates the Thalidomide-based cereblon ligand and a linker used in PROTAC (Proteolysis Targeting Chimeras) technology . It is primarily used in scientific research for its ability to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-Piperazine-Piperidine hydrochloride involves the conjugation of Thalidomide with a piperazine and piperidine moiety through a linker. The reaction typically requires the use of coupling agents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually synthesized in a solid form and stored at controlled temperatures to maintain its stability .
化学反応の分析
Types of Reactions: Thalidomide-Piperazine-Piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of the compound .
科学的研究の応用
Thalidomide-Piperazine-Piperidine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in the development of PROTACs for targeted protein degradation.
Biology: Employed in studies related to protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of specialized research tools and reagents.
作用機序
The mechanism of action of Thalidomide-Piperazine-Piperidine hydrochloride involves the recruitment of the cereblon E3 ubiquitin ligase complex. This complex facilitates the ubiquitination and subsequent proteasomal degradation of target proteins. The compound’s linker allows for the selective binding of the target protein, leading to its degradation and modulation of cellular pathways .
類似化合物との比較
Thalidomide: Shares the cereblon ligand but lacks the piperazine and piperidine moieties.
Lenalidomide: Another cereblon ligand with different structural modifications.
Pomalidomide: Similar to Thalidomide and Lenalidomide but with distinct chemical properties.
Uniqueness: Thalidomide-Piperazine-Piperidine hydrochloride is unique due to its incorporation of both piperazine and piperidine moieties, which enhance its solubility and stability compared to other cereblon ligands. This structural modification allows for more efficient protein degradation and broader applications in scientific research .
特性
分子式 |
C22H28ClN5O4 |
|---|---|
分子量 |
461.9 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-5-(4-piperidin-4-ylpiperazin-1-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C22H27N5O4.ClH/c28-19-4-3-18(20(29)24-19)27-21(30)16-2-1-15(13-17(16)22(27)31)26-11-9-25(10-12-26)14-5-7-23-8-6-14;/h1-2,13-14,18,23H,3-12H2,(H,24,28,29);1H |
InChIキー |
KSERQHVRIGYCSY-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)N4CCN(CC4)C5CCNCC5.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


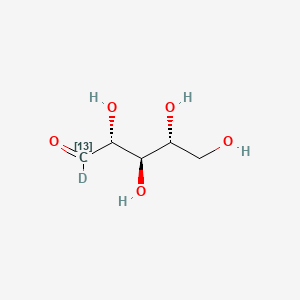
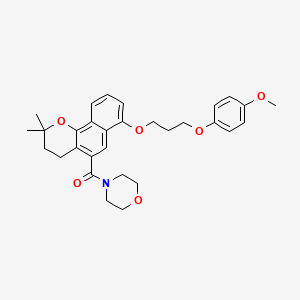
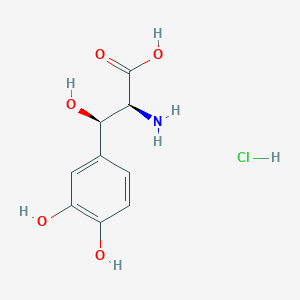
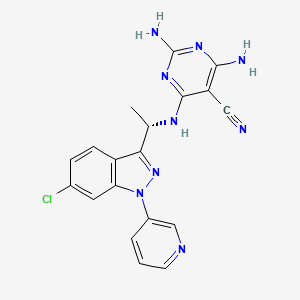
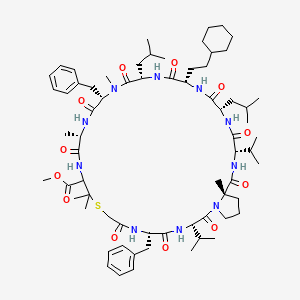



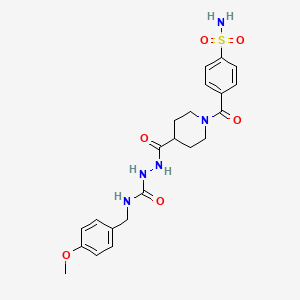
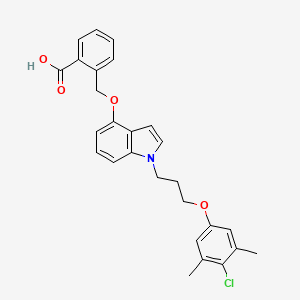
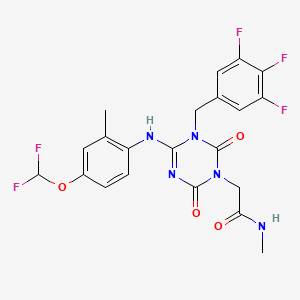
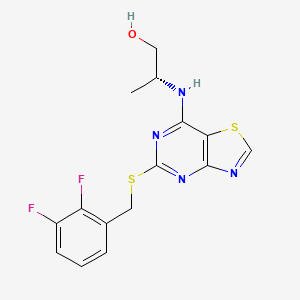
![3-[(2R)-2-hydroxypropyl]-5-methoxy-2-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B12409527.png)

